molecular formula C17H10N2O3 B2414502 N-(2-cyanophenyl)-4-oxochromene-2-carboxamide CAS No. 361173-03-7

N-(2-cyanophenyl)-4-oxochromene-2-carboxamide

Cat. No. B2414502
CAS RN: 361173-03-7
M. Wt: 290.278
InChI Key: VXBLFSSJJNHHEI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-oxochromene-2-carboxamide, also known as OC-2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OC-2 is a member of the chromene family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Eco-friendly Synthesis : Proença and Costa (2008) developed an eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, which include N-(2-cyanophenyl)-4-oxochromene-2-carboxamide. This method boasts excellent yield and high atom economy, utilizing aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).

  • Cyclization of Carboxamides : Bevan et al. (1986) studied the cyclization of various carboxamides, including 2-amino-6-bromo-4-oxochromene-3-carboxamide, leading to the formation of novel ring systems. This research highlights the chemical versatility of chromene carboxamides (Bevan et al., 1986).

Crystal Structure Analysis

  • Molecular Structure : A study by Gomes et al. (2015) on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including variants related to this compound, revealed that these molecules are essentially planar and exhibit anti conformations in their structure (Gomes et al., 2015).

Biological Activity

  • Antibiotic and Antibacterial Properties : Ahmed (2007) explored the synthesis of various carboxamide derivatives, including compounds structurally related to this compound. These compounds showed potential as antibiotics and demonstrated activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Antitumor Potential : Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides, similar in structure to this compound, and found them to be active against various tumor cells, including strains resistant to other drugs. This highlights the potential antitumor applications of such compounds (Iyengar et al., 1999).

properties

IUPAC Name

N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-10-11-5-1-3-7-13(11)19-17(21)16-9-14(20)12-6-2-4-8-15(12)22-16/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLFSSJJNHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327578
Record name N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

361173-03-7
Record name N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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